(3AR,4R,6R,7aS)-2-isopropoxy-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole
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Overview
Description
(3AR,4R,6R,7aS)-2-isopropoxy-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole is a complex organic compound with a unique structure that includes a dioxaborole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3AR,4R,6R,7aS)-2-isopropoxy-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole typically involves multiple steps, including the formation of the dioxaborole ring and the introduction of the isopropoxy group. Common synthetic routes may involve the use of boronic acids or boronates as starting materials, followed by cyclization reactions under controlled conditions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
(3AR,4R,6R,7aS)-2-isopropoxy-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a critical role in determining the outcome and efficiency of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, (3AR,4R,6R,7aS)-2-isopropoxy-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used as a probe or reagent to study various biochemical processes. Its ability to interact with specific biomolecules makes it valuable for investigating enzyme mechanisms and cellular pathways.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its unique properties may allow it to target specific molecular pathways involved in diseases, making it a candidate for drug development.
Industry
In industry, this compound can be used in the development of new materials with specialized properties. Its reactivity and stability make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of (3AR,4R,6R,7aS)-2-isopropoxy-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Boronic Acids: Compounds with similar boron-containing structures, such as boronic acids, share some reactivity patterns with (3AR,4R,6R,7aS)-2-isopropoxy-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole.
Borates: Borates are another class of compounds with boron-oxygen bonds that exhibit similar chemical behavior.
Dioxaborolanes: These compounds have a similar dioxaborole ring structure and can undergo comparable chemical reactions.
Uniqueness
What sets this compound apart is its specific combination of functional groups and stereochemistry. This unique structure imparts distinct reactivity and properties, making it valuable for specialized applications in various fields.
Properties
Molecular Formula |
C13H23BO3 |
---|---|
Molecular Weight |
238.13 g/mol |
IUPAC Name |
(1R,2R,6S,8R)-2,9,9-trimethyl-4-propan-2-yloxy-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane |
InChI |
InChI=1S/C13H23BO3/c1-8(2)15-14-16-11-7-9-6-10(12(9,3)4)13(11,5)17-14/h8-11H,6-7H2,1-5H3/t9-,10-,11+,13-/m1/s1 |
InChI Key |
BRRQBXYYCLERBQ-HNCHTBHHSA-N |
Isomeric SMILES |
B1(O[C@H]2C[C@H]3C[C@@H]([C@]2(O1)C)C3(C)C)OC(C)C |
Canonical SMILES |
B1(OC2CC3CC(C3(C)C)C2(O1)C)OC(C)C |
Origin of Product |
United States |
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